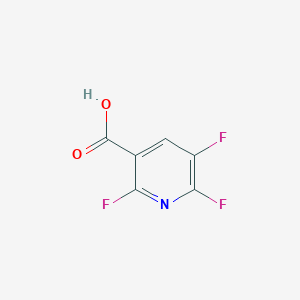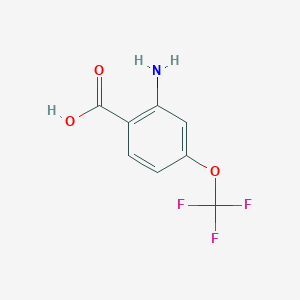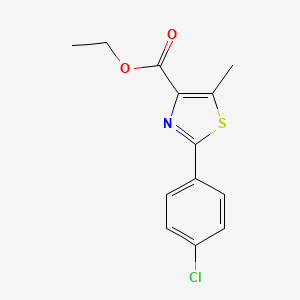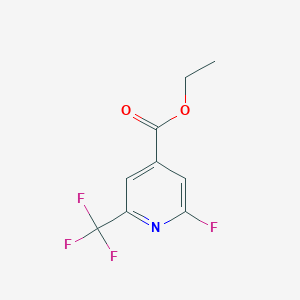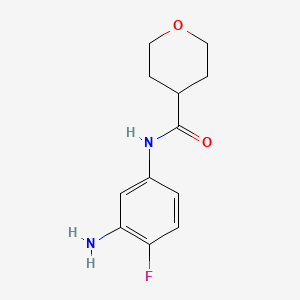
1-(5-(ヒドロキシメチル)ピリミジン-2-イル)ピペリジン-4-オール
概要
説明
1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL is a chemical compound that features a piperidine ring substituted with a hydroxymethyl group on the pyrimidine ring
科学的研究の応用
1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Compounds with a substituted 4-piperidinol core, such as this one, have been found to be potent antagonists of the human h3 receptor .
Mode of Action
It’s known that piperidine derivatives play a significant role in drug design and are present in more than twenty classes of pharmaceuticals .
Result of Action
Piperidine derivatives are known to have significant pharmacological applications .
生化学分析
Biochemical Properties
1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can affect the overall biochemical processes within the cell .
Cellular Effects
1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL involves its binding interactions with biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, affecting various cellular processes. For instance, it may inhibit an enzyme involved in a metabolic pathway, leading to a decrease in the production of certain metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular metabolism and gene expression. At higher doses, it can exhibit toxic or adverse effects, such as cellular damage or apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may enhance the activity of an enzyme involved in a specific metabolic pathway, leading to increased production of certain metabolites . These interactions can have significant effects on overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL within cells and tissues are critical for its activity. It can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions can influence the compound’s effectiveness and its impact on cellular processes .
Subcellular Localization
1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its overall impact on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL typically involves the reaction of a pyrimidine derivative with a piperidine derivative. One common method involves the use of a hydroxymethylated pyrimidine, which is then reacted with a piperidine derivative under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts such as palladium or platinum to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
化学反応の分析
Types of Reactions
1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents such as halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides).
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL: Unique due to its specific substitution pattern and potential biological activity.
4-Hydroxypiperidine: Similar in structure but lacks the pyrimidine ring, leading to different chemical and biological properties.
Piperidine derivatives: A broad class of compounds with varying substitutions, each with unique properties and applications.
Uniqueness
1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL is unique due to its combination of a hydroxymethyl group and a pyrimidine ring, which imparts specific chemical reactivity and potential biological activity not found in other piperidine derivatives.
特性
IUPAC Name |
1-[5-(hydroxymethyl)pyrimidin-2-yl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-7-8-5-11-10(12-6-8)13-3-1-9(15)2-4-13/h5-6,9,14-15H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMYQZNNRUBFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1395218.png)
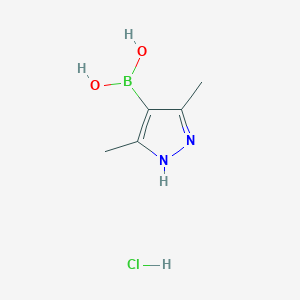
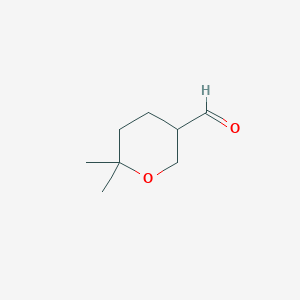
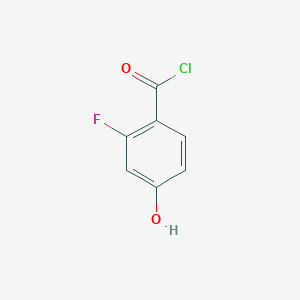
![methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1395225.png)
![6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395226.png)
